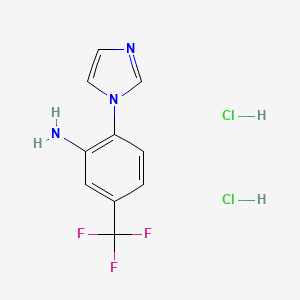
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H8F3N3. It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.19 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Imidazoles are essential heterocyclic scaffolds in pharmaceuticals. Researchers have explored the potential of this compound as a building block for novel drug candidates. Its unique structure, combining an imidazole ring with a trifluoromethyl group, offers opportunities for designing targeted therapies. For instance, modifications of the substituents can lead to improved bioavailability, selectivity, and pharmacokinetics. Investigating its interactions with biological targets (such as enzymes or receptors) could yield promising drug leads .
Agrochemicals and Crop Protection
The trifluoromethyl group in this compound enhances its stability and lipophilicity. Researchers have investigated its use in agrochemicals, including herbicides, fungicides, and insecticides. By fine-tuning the substituents, scientists aim to develop environmentally friendly pesticides with improved efficacy and reduced toxicity. The imidazole moiety may also play a role in disrupting pest metabolism or signaling pathways .
Materials Science and Organic Electronics
Imidazoles contribute to the development of functional materials. This compound’s electron-rich imidazole ring and trifluoromethyl group make it interesting for organic electronics. Researchers explore its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors. The goal is to enhance charge transport, stability, and device performance .
Coordination Chemistry and Metal Complexes
The nitrogen atoms in the imidazole ring readily coordinate with metal ions. Scientists have synthesized metal complexes using this compound as a ligand. These complexes find applications in catalysis, sensing, and molecular recognition. The trifluoromethyl substituent can influence the reactivity and selectivity of these complexes, making them valuable tools in synthetic chemistry .
Analytical Chemistry and Sensors
Researchers have explored the use of imidazole-based compounds in chemical sensors. By functionalizing this compound, it can selectively detect specific analytes (such as metal ions or biomolecules). The resulting sensors could find applications in environmental monitoring, food safety, and clinical diagnostics. The trifluoromethyl group may enhance sensor sensitivity and stability .
Bioconjugation and Labeling
The ethoxy-aniline group in this compound allows for bioconjugation. Scientists can attach it to biomolecules (such as proteins or nucleic acids) for imaging, drug delivery, or targeted therapy. The dihydrochloride salt ensures water solubility, facilitating its use in biological systems. Researchers explore its potential as a fluorescent probe or as part of antibody-drug conjugates .
Safety and Hazards
Propiedades
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBEIYIOQRLBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

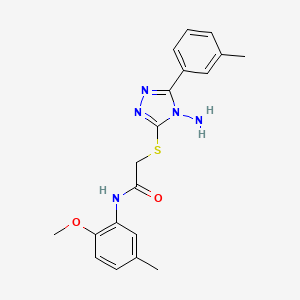
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
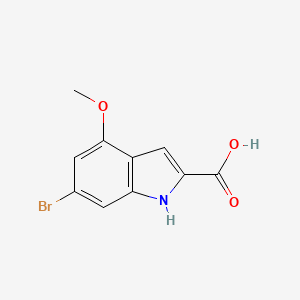
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)



![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)
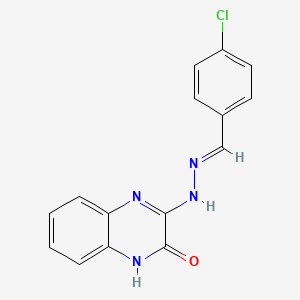
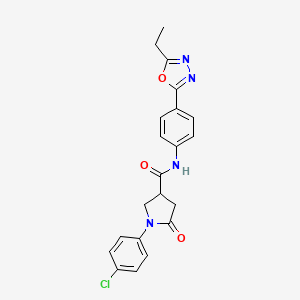
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)